molecular formula C16H21NO2 B116538 (R)-Ramelteon CAS No. 196597-27-0

(R)-Ramelteon

Cat. No. B116538
M. Wt: 259.34 g/mol
InChI Key: YLXDSYKOBKBWJQ-GFCCVEGCSA-N
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Description

Ramelteon (brand name Rozerem) is a novel hypnotic drug developed by Takeda Pharmaceuticals that is used to treat insomnia. It is a melatonin receptor agonist, meaning that it binds to and activates melatonin receptors in the brain. This drug was approved by the United States Food and Drug Administration (FDA) in 2005 and is now widely used to treat insomnia.

Scientific Research Applications

Pharmacological Properties

(R)-Ramelteon, known for its efficacy in treating sleep disorders, is an orally active, highly selective melatonin MT1/MT2 receptor agonist. Unlike sedative hypnotics that target GABAA receptor complexes, ramelteon's mechanism of action is unique, acting on melatonin receptors primarily located in the suprachiasmatic nucleus, the body's "master clock" (Miyamoto, 2009). This distinct action mechanism classifies it as a chronohypnotic, offering an alternative treatment option for insomnia.

Neurochemical Characteristics

Ramelteon's neurochemical profile is defined by its high affinity for human MT1 and MT2 receptors, significantly higher than that of melatonin. It demonstrates no measurable affinity for other receptors or impact on various enzymes, underlining its specificity as a melatonin receptor agonist. This specificity plays a crucial role in its pharmacological effects, including its potential for treating insomnia (Kato et al., 2005).

Applications in Sleep Disorders

  • Treatment of Insomnia : Clinical trials have shown that ramelteon is effective in reducing sleep latency and improving sleep quality in adults with insomnia. It is particularly beneficial in addressing sleep-onset difficulties and has shown promise in maintaining sleep without the common adverse effects associated with other hypnotics (Sateia et al., 2008).

  • Sleep Disturbance after Traumatic Brain Injury : A study demonstrated the effectiveness of ramelteon in treating sleep disturbances in individuals with traumatic brain injury (TBI), noting improvements in total sleep time and cognitive functioning, particularly executive functioning (Lequerica et al., 2015).

Effects on Circadian Rhythms

Ramelteon shows potential in treating circadian rhythm sleep disorders. It has been observed to facilitate the reentrainment of circadian rhythms after a phase advance, suggesting its usefulness in conditions where circadian rhythms are disrupted, such as jet lag or shift work sleep disorder (Hirai et al., 2005).

Other Potential Applications

  • Counteracting Metabolic Side Effects : Preliminary evidence suggests that melatonin agonists like ramelteon may attenuate metabolic side effects in psychiatric populations treated with atypical antipsychotics, indicating a broader scope of potential therapeutic applications beyond sleep disorders (Wang et al., 2016).

  • Cerebral Protection after Traumatic Brain Injury : Ramelteon, through its activation of melatonin receptors, has shown potential in providing cerebral protection after TBI by mitigating oxidative stress and inflammation, suggesting its utility in neuroprotective strategies (Wang et al., 2019).

properties

IUPAC Name

N-[2-[(8R)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDSYKOBKBWJQ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@H]1CCC2=C1C3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144565
Record name N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Ramelteon

CAS RN

196597-27-0
Record name N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramelteon, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[(8R)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAMELTEON, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6PEQ72LZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
DN Neubauer - Neuropsychiatric disease and treatment, 2008 - Taylor & Francis
Ramelteon is a selective melatonin receptor (MT 1 and MT 2 ) agonist that has been approved by the US Food and Drug Administration for the treatment of insomnia characterized by …
Number of citations: 85 www.tandfonline.com
NN Nguyen, SS Yu, JC Song - Formulary, 2005 - search.ebscohost.com
Ramelteon (Takeda Pharmaceuticals) is a selective melatonin receptor agonist awaiting FDA approval for the treatment of insomnia. Unlike the currently prescribed hypnotic agents that …
Number of citations: 14 search.ebscohost.com
SR Pandi-Perumal, V Srinivasan, DW Spence… - Advances in …, 2009 - Springer
Ramelteon is a tricyclic synthetic analog of melatonin that acts specifically on MT 1 and MT 2 melatonin receptors. Ramelteon’s half-life is longer than that of melatonin, being …
Number of citations: 97 link.springer.com
SR Pandi-Perumal, DW Spence… - Journal of Central …, 2011 - journals.sagepub.com
Ramelteon is a tricyclic synthetic analog of melatonin that acts specifically on MT 1 and MT 2 melatonin receptors. Ramelteon is the first melatonin receptor agonist approved by the …
Number of citations: 41 journals.sagepub.com
V Devi, PK Shankar - Journal of Postgraduate Medicine, 2008 - jpgmonline.com
:: Abstract Ramelteon is a novel MT1 and MT2 melatonin receptor selective agonist recently approved for the treatment of insomnia characterized by difficulty in sleep onset. It is a …
Number of citations: 16 jpgmonline.com
EJ Sanchez-Barcelo… - Recent Patents on …, 2007 - ingentaconnect.com
Melatonin is a pineal hormone which basically acts through membrane receptors, but also as a free radical scavenger (requiring no receptors), and by binding to intracellular sites (…
Number of citations: 27 www.ingentaconnect.com
PK Gross, R Nourse, TE Wasser - Journal of Clinical Sleep Medicine, 2009 - jcsm.aasm.org
Objective: Prior research confirms the relationship between insomnia and psychiatric disorders, particularly anxiety and depression. The effectiveness and tolerability of ramelteon was …
Number of citations: 52 jcsm.aasm.org
G Aiello, M Cuocina, L La Via, S Messina… - Journal of Clinical …, 2023 - mdpi.com
Melatonin modulates the circadian rhythm and has been studied as a preventive measure against the development of delirium in hospitalized patients. Such an effect may be more …
Number of citations: 13 www.mdpi.com
A Kleber, CG Ruf, A Wolf, T Fink, M Glas, B Wolf… - Experimental and …, 2015 - Elsevier
Background & aims Melatonin has been demonstrated to reduce liver damage in different models of stress. However, there is only limited information on the impact of this hormone on …
Number of citations: 5 www.sciencedirect.com
K Khaing, BR Nair - Journal of psychiatric research, 2021 - Elsevier
Background and aims Melatonin, a pineal gland hormone is reported to have a protective effect against delirium. This systematic review and meta-analysis explores the effect of …
Number of citations: 57 www.sciencedirect.com

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